N'-((3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene)isonicotinohydrazide
Overview
Description
N’-((3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene)isonicotinohydrazide is a compound that belongs to the class of isonicotinoyl hydrazones. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound is characterized by its unique structure, which includes an indole moiety and an isonicotinoyl hydrazone linkage.
Preparation Methods
The synthesis of N’-((3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene)isonicotinohydrazide typically involves the condensation reaction between isonicotinic acid hydrazide and an appropriate indole derivative. The reaction is usually carried out in a solvent such as methanol or ethanol, under reflux conditions. The reaction mixture is heated to around 50°C for several hours, followed by cooling to precipitate the product .
Chemical Reactions Analysis
N’-((3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene)isonicotinohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N’-((3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene)isonicotinohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial activity, making it a potential candidate for the development of new antibiotics.
Medicine: It has shown promise in anticancer research, particularly against colorectal cancer cell lines.
Mechanism of Action
The mechanism of action of N’-((3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene)isonicotinohydrazide involves its interaction with various molecular targets. The compound is known to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition is achieved through the binding of the compound to the enoyl-acyl carrier protein reductase InhA, thereby blocking the natural substrate and the action of fatty acid synthase .
Comparison with Similar Compounds
N’-((3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene)isonicotinohydrazide is unique due to its specific structure and biological activities. Similar compounds include:
Isonicotinic acid hydrazide: Known for its use in tuberculosis treatment.
N’-(propan-2-ylidene)isonicotinohydrazide: A more effective agent against Mycobacterium tuberculosis.
Pyridoxine derivatives of isonicotinoyl hydrazones: These compounds have shown significant antimycobacterial activity.
N’-((3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene)isonicotinohydrazide stands out due to its combination of an indole moiety and isonicotinoyl hydrazone linkage, which contributes to its diverse biological activities.
Properties
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]pyridine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O2/c19-13(9-5-7-15-8-6-9)18-17-12-10-3-1-2-4-11(10)16-14(12)20/h1-8,16,20H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZNPJKPZYUAQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20182534 | |
Record name | N'-((3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene)isonicotinohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20182534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28284-14-2 | |
Record name | N'-((3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene)isonicotinohydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028284142 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC73301 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73301 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N'-((3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene)isonicotinohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20182534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-PYRIDINECARBOXYLIC (2-OXO-3-INDOLINYLIDENE)HYDRAZIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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